molecular formula C11H20N2O B3881958 N-cyclohexyl-1-pyrrolidinecarboxamide CAS No. 38313-19-8

N-cyclohexyl-1-pyrrolidinecarboxamide

Cat. No. B3881958
CAS RN: 38313-19-8
M. Wt: 196.29 g/mol
InChI Key: JCQNCITYQIFQMR-UHFFFAOYSA-N
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Description

N-cyclohexyl-1-pyrrolidinecarboxamide is a chemical compound with the linear formula C11H20N2O . It has a molecular weight of 196.3 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Mechanism of Action

While the specific mechanism of action for N-cyclohexyl-1-pyrrolidinecarboxamide is not available, it’s worth noting that pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Safety and Hazards

Sigma-Aldrich sells N-cyclohexyl-1-pyrrolidinecarboxamide as-is and makes no representation or warranty whatsoever with respect to this product . Buyers are responsible for confirming product identity and/or purity .

properties

IUPAC Name

N-cyclohexylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h10H,1-9H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQNCITYQIFQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10316366
Record name N-cyclohexyl-1-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38313-19-8
Record name NSC302644
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302644
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexyl-1-pyrrolidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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